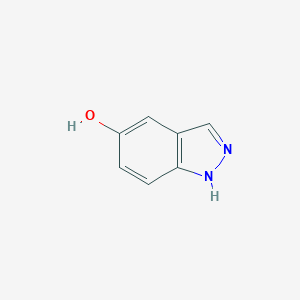

1H-Indazol-5-ol

Descripción

The exact mass of the compound 1H-Indazol-5-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520104. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1H-Indazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1H-indazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-1-2-7-5(3-6)4-8-9-7/h1-4,10H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDXWEPRYNHNDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165967 |

Source

|

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15579-15-4 |

Source

|

| Record name | 1H-Indazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15579-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-5-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015579154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15579-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1H-Indazol-5-ol: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical characteristics of 1H-Indazol-5-ol (CAS No: 15579-15-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource of its core properties, experimental determination methodologies, and relevant biological pathways.

Core Physicochemical Characteristics

1H-Indazol-5-ol is a white to almost white crystalline powder.[1] Its structural integrity, featuring a fused benzene (B151609) and pyrazole (B372694) ring with a hydroxyl group, underpins its utility as a versatile building block in the synthesis of novel therapeutic agents.[1] The hydroxyl group, in particular, enhances its reactivity and potential for biological interactions.[1]

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆N₂O | [1][2] |

| Molecular Weight | 134.14 g/mol | |

| Melting Point | 186 - 191 °C | |

| 187 - 191 °C | ||

| 189 °C | ||

| Boiling Point | 366.5 ± 15.0 °C at 760 mmHg | |

| Flash Point | 175.5 ± 20.4 °C | |

| logP (calculated) | 1.08 | |

| pKa | Data not available | |

| Aqueous Solubility | Data not available | |

| Appearance | White to almost white crystalline powder | |

| Purity | ≥ 97% | |

| Storage | Room Temperature or 4°C |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Protocol:

-

A small, dry sample of the crystalline solid is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of Boiling Point

Simple distillation is a standard method for determining the boiling point of a liquid.

Protocol:

-

The liquid sample is placed in a round-bottom flask with a few boiling chips.

-

A distillation apparatus is assembled with a condenser and a collection flask.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

-

The flask is heated gently.

-

The temperature at which the liquid boils and its vapor condenses into the condenser is recorded as the boiling point. This temperature should remain constant during the distillation of a pure substance.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The shake-flask method is the traditional and a widely accepted method for the experimental determination of logP.

Protocol:

-

Prepare a saturated solution of 1-octanol (B28484) with water and a saturated solution of water with 1-octanol.

-

A known amount of 1H-Indazol-5-ol is dissolved in a predetermined volume of either water or 1-octanol.

-

The two immiscible phases are combined in a flask and shaken vigorously to allow for the partitioning of the solute between the two layers until equilibrium is reached. This can take several hours.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration of the solute in the octanol (B41247) phase to its concentration in the aqueous phase.

-

logP is the logarithm of this ratio.

Determination of Aqueous Solubility

The shake-flask method is also a gold standard for determining the equilibrium solubility of a compound.

Protocol:

-

An excess amount of the solid compound is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.

-

The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS, or UV-Vis spectroscopy).

-

This concentration represents the aqueous solubility of the compound at that temperature and pH.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).

Protocol:

-

A known amount of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO if the compound has low water solubility.

-

A standardized solution of a strong acid or base is added incrementally to the sample solution.

-

The pH of the solution is measured after each addition using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.

Biological Relevance and Signaling Pathways

Indazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. 1H-Indazol-5-ol has been identified as a potential inhibitor of Rho kinase (ROCK) and is used as a scaffold to develop inhibitors of mitotic kinase TTK.

Rho Kinase (ROCK) Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, and smooth muscle contraction. Dysregulation of this pathway is implicated in several cardiovascular diseases. A potential inhibitor like 1H-Indazol-5-ol would interfere with this pathway, leading to therapeutic effects such as vasodilation.

Caption: Simplified Rho Kinase (ROCK) signaling pathway and the potential point of inhibition.

TTK Kinase and Cell Cycle Regulation

Threonine Tyrosine Kinase (TTK), also known as Mps1, is a crucial protein kinase involved in the spindle assembly checkpoint (SAC), which ensures proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic errors and cell death, making it an attractive target for cancer therapy. Indazole-based compounds are being explored as TTK inhibitors.

References

An In-depth Technical Guide to the Synthesis of 1H-Indazol-5-ol and its Precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1H-Indazol-5-ol, a valuable building block in medicinal chemistry. The document details the primary synthesis route, alternative strategies, and the preparation of key precursors, supplemented with detailed experimental protocols, quantitative data, and process visualizations to support research and development in the pharmaceutical industry.

Primary Synthesis Pathway: Demethylation of 5-Methoxy-1H-indazole

The most direct and commonly cited method for the synthesis of 1H-Indazol-5-ol is the demethylation of its methoxy-protected precursor, 5-methoxy-1H-indazole. This pathway is efficient and proceeds in high yield. The synthesis of the precursor, 5-methoxy-1H-indazole, is typically achieved through the cyclization of 4-methoxy-2-methylaniline (B89876).

Synthesis of the Precursor: 5-Methoxy-1H-indazole

The synthesis of 5-methoxy-1H-indazole involves the diazotization of 4-methoxy-2-methylaniline followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 5-Methoxy-1H-indazole

To a solution of 4-methoxy-2-methylaniline (6.69 g, 48.8 mmol) in acetic acid (350 ml), an aqueous solution (8.1 ml) of sodium nitrite (B80452) (3.38 g, 49.0 mmol) is added dropwise under ice-water bath conditions, ensuring the temperature does not exceed 25°C.[1] The reaction mixture is then stirred at room temperature overnight.[1] Upon completion, the mixture is poured into water and extracted with chloroform.[1] The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate (B86663), and concentrated under reduced pressure.[1] The crude product is purified by silica (B1680970) gel column chromatography (eluent: chloroform/methanol = 9/1) to yield 5-methoxy-1H-indazole.[1]

Quantitative Data: Synthesis of 5-Methoxy-1H-indazole

| Compound | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data | Reference |

| 5-Methoxy-1H-indazole | 4-Methoxy-2-methylaniline | Sodium nitrite, Acetic acid | Chloroform | 18% | ¹H-NMR (DMSO-d6): δ 3.76 (3H, s), 6.98 (1H, dd, J=8.8, 1.8 Hz), 7.15 (1H, d, J=1.8 Hz), 7.42 (1H, d, J=8.8 Hz), 7.93 (1H, s), 12.89 (1H, brs) |

Final Step: Demethylation to 1H-Indazol-5-ol

The conversion of 5-methoxy-1H-indazole to 1H-Indazol-5-ol is achieved through ether cleavage using a strong Lewis acid, typically boron tribromide.

Experimental Protocol: Synthesis of 1H-Indazol-5-ol

A solution of 5-methoxy-1H-indazole (1.24 g, 8.40 mmol) in dichloromethane (B109758) (84 mL) is cooled to 0°C. A solution of boron tribromide in dichloromethane (18.5 mL, 18.5 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 10 hours. After the reaction is complete, the mixture is carefully poured into an ice-water bath and extracted with ethyl acetate. The combined organic phases are washed sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography (eluent: chloroform/methanol = 96/4, v/v) to afford 1H-indazol-5-ol as a white solid.

Quantitative Data: Synthesis of 1H-Indazol-5-ol

| Compound | Starting Material | Reagents | Solvent | Yield | Spectroscopic Data | Reference |

| 1H-Indazol-5-ol | 5-Methoxy-1H-indazole | Boron tribromide | Dichloromethane | 71% | ¹H-NMR (DMSO-d6): δ 6.88 (1H, dd, J = 8.8, 2.2 Hz), 6.96 (1H, d, J = 2.2 Hz), 7.34 (1H, d, J = 8.8 Hz), 7.84 (1H, s) |

Synthesis Workflow for 1H-Indazol-5-ol

Caption: Primary synthesis route to 1H-Indazol-5-ol.

Precursor Synthesis: 4-Methoxy-2-methylaniline

The availability of the key precursor, 4-methoxy-2-methylaniline (also known as m-cresidine), is crucial for the primary synthesis pathway. It can be synthesized from p-cresidine through nitration followed by reduction.

Synthesis of 4-Methoxy-2-methylaniline

A common route to 4-methoxy-2-methylaniline involves the nitration of 4-methoxytoluene to form 4-methoxy-2-nitrotoluene, followed by the reduction of the nitro group.

Experimental Workflow for Precursor Synthesis

Caption: Synthesis of the key precursor, 4-methoxy-2-methylaniline.

Alternative Synthesis Strategies for the Indazole Core

While the demethylation of 5-methoxy-1H-indazole is a primary route, other methods for constructing the indazole core can be adapted to synthesize 5-hydroxyindazoles. These often involve the cyclization of appropriately substituted aniline (B41778) or phenylhydrazine (B124118) derivatives.

Synthesis from Substituted Nitroanilines

A versatile approach involves the synthesis of a substituted nitro-indazole, which can then be further functionalized. For instance, 2-methyl-4-methoxy-5-nitroaniline can undergo diazotization and cyclization to form 6-methoxy-5-nitro-1H-indazole. Subsequent demethylation and reduction of the nitro group would lead to 5-amino-1H-indazol-6-ol, a related and valuable intermediate. A similar strategy could potentially be adapted for the synthesis of 1H-Indazol-5-ol by starting with a different isomer or by subsequent chemical modification.

Fischer Indole (B1671886) Synthesis Variants

The Fischer indole synthesis, a classic method for preparing indoles from phenylhydrazines and carbonyl compounds, has been adapted for the synthesis of indazoles. While not a direct route to 1H-Indazol-5-ol, this methodology offers a versatile platform for creating substituted indazoles that could be further elaborated to the desired product. The reaction typically proceeds via the formation of a phenylhydrazone followed by acid-catalyzed cyclization.

Cyclization of o-Haloaryl N-Sulfonylhydrazones

Copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides an efficient route to 1H-indazoles. This method demonstrates good functional group tolerance and can proceed under relatively mild conditions. By selecting an appropriately substituted o-haloaryl N-sulfonylhydrazone, this method could be tailored for the synthesis of precursors to 1H-Indazol-5-ol.

Logical Relationship of Alternative Synthetic Approaches

Caption: Alternative strategies for the synthesis of the indazole core.

Conclusion

The synthesis of 1H-Indazol-5-ol is most directly achieved through the demethylation of 5-methoxy-1H-indazole, which itself is readily prepared from 4-methoxy-2-methylaniline. This primary pathway offers good yields and straightforward experimental procedures. For researchers seeking alternative routes or the synthesis of diverse indazole libraries, methods involving the cyclization of substituted anilines and hydrazones provide a powerful and flexible platform. The detailed protocols and comparative data presented in this guide are intended to facilitate the efficient and successful synthesis of 1H-Indazol-5-ol and its derivatives for applications in drug discovery and development.

References

The Rising Therapeutic Potential of 1H-Indazol-5-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 1H-Indazol-5-ol have garnered significant attention for their diverse pharmacological activities, particularly in the realm of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the biological activities of 1H-Indazol-5-ol derivatives, with a focus on their anticancer and kinase inhibitory properties. We delve into the quantitative measures of their potency, detailed experimental methodologies for their evaluation, and the signaling pathways they modulate.

Quantitative Biological Activity of 1H-Indazol-5-ol Derivatives

The therapeutic potential of 1H-Indazol-5-ol derivatives is underscored by their potent inhibitory activity against various cancer cell lines and protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds from this class, providing a comparative analysis of their efficacy.

Table 1: Anticancer Activity of 1H-Indazol-5-ol Derivatives (IC50 in µM)

| Compound ID | A549 (Lung) | K562 (Leukemia) | PC-3 (Prostate) | Hep-G2 (Liver) | HGC-27 (Gastric) | MCF-7 (Breast) | Caco2 (Colorectal) | Normal Cell Line (HEK-293) | Reference |

| 6o | - | 5.15 | - | - | - | - | - | 33.2 | [1][2] |

| W13 | - | - | - | - | 0.36 | - | - | 187.46 (GES-1) | [3] |

| 4a | 3.304 | - | - | - | - | 2.958 | 10.350 | - | [4] |

| 4i | 2.305 | - | - | - | - | 1.841 | 4.990 | 29.5 (MCF-10a) | [4] |

| 4f | - | - | - | - | - | 1.629 | - | 23.67 (MCF-10a) | |

| 4g | - | - | - | - | - | 4.680 | 6.909 | - | |

| 4d | - | - | - | - | - | 4.798 | 9.632 | - |

Table 2: Kinase Inhibitory Activity of 1H-Indazol-5-ol Derivatives (IC50 in nM)

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| W13 | VEGFR-2 | 1.6 | |

| Compound 30 | VEGFR-2 | 1.24 | |

| W1, W3-4, W10-21, W23 | VEGFR-2 | < 30 | |

| 82a | Pim-1 | 0.4 | |

| 82a | Pim-2 | 1.1 | |

| 82a | Pim-3 | 0.4 | |

| 27a | FGFR1 | < 4.1 | |

| 27a | FGFR2 | 2.0 | |

| 49 | GSK-3 | 1700 | |

| 50 | GSK-3 | 350 | |

| 46 | GSK-3 | 640 |

Key Signaling Pathways Modulated by 1H-Indazol-5-ol Derivatives

Several 1H-Indazol-5-ol derivatives exert their biological effects by targeting critical signaling pathways implicated in cell survival, proliferation, and apoptosis. A prominent example is the Apoptosis Signal-Regulating Kinase 1 (ASK1) pathway, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.

ASK1-p38/JNK Signaling Pathway Inhibition.

Experimental Protocols

Reproducible and robust experimental design is paramount in drug discovery. This section provides detailed methodologies for key assays used to evaluate the biological activity of 1H-Indazol-5-ol derivatives.

Synthesis of 1H-Indazol-5-ol Derivatives

A general synthetic route to 1H-indazole derivatives often involves the condensation of a substituted hydrazine (B178648) with a carbonyl compound, followed by cyclization.

General Synthetic Workflow for 1H-Indazoles.

General Procedure:

-

Condensation: A substituted o-halobenzaldehyde or ketone is reacted with a hydrazine derivative in a suitable solvent (e.g., ethanol) under reflux to form the corresponding hydrazone intermediate.

-

Cyclization: The isolated hydrazone is then subjected to an intramolecular cyclization reaction. This can be achieved through various methods, including heating with a base (e.g., potassium carbonate) or using a metal catalyst (e.g., copper oxide).

-

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT Assay Experimental Workflow.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 1H-Indazol-5-ol derivative and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the cleavage of caspases and PARP.

Protocol:

-

Cell Lysis: Treat cells with the 1H-Indazol-5-ol derivative, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Kinase Inhibition Assay

The inhibitory activity of 1H-Indazol-5-ol derivatives against specific kinases can be determined using various assay formats, such as the ADP-Glo™ Kinase Assay.

Protocol (Example: Pim-1 Kinase):

-

Reaction Setup: In a 384-well plate, add the test compound (1H-Indazol-5-ol derivative) or DMSO (control).

-

Enzyme and Substrate Addition: Add the Pim-1 enzyme and a substrate/ATP mixture to the wells.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes.

-

ADP Detection: Add ADP-Glo™ Reagent to convert the ADP generated to ATP and incubate for 40 minutes.

-

Luminescence Measurement: Add Kinase Detection Reagent to produce a luminescent signal from the ATP and measure the luminescence. The signal is inversely proportional to the kinase activity.

In Vivo Antitumor Activity Assessment

The efficacy of promising 1H-Indazol-5-ol derivatives is further evaluated in animal models, typically using xenograft models in immunodeficient mice.

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into control and treatment groups. Administer the 1H-Indazol-5-ol derivative or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology).

Conclusion

1H-Indazol-5-ol derivatives represent a promising class of compounds with significant potential for the development of novel therapeutics, particularly in oncology. Their potent and often selective inhibition of key protein kinases and cancer cell proliferation, coupled with favorable in vivo activity, makes them attractive candidates for further investigation. The experimental protocols and pathway analyses provided in this guide offer a framework for the continued exploration and optimization of this versatile scaffold in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

1H-Indazol-5-ol: A Core Pharmacophore in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indazol-5-ol is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry. While direct biological activity of 1H-Indazol-5-ol itself is not extensively documented, its rigid bicyclic structure serves as a privileged scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide elucidates the mechanism of action of key derivatives of 1H-Indazol-5-ol in various biological systems, with a focus on its role as a foundational core for the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators. This document provides a comprehensive overview of the quantitative data for these derivatives, detailed experimental protocols for assessing their activity, and visualizations of the key signaling pathways they influence.

Introduction: The Indazole Scaffold

The indazole ring system, a fusion of benzene (B151609) and pyrazole, is a well-established pharmacophore in drug discovery.[1][2][3][4][5] Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal anchor for designing ligands that can bind with high affinity and selectivity to biological targets. 1H-Indazol-5-ol, with its hydroxyl group at the 5-position, offers a convenient handle for synthetic elaboration, allowing for the generation of extensive chemical libraries for screening and optimization.

While 1H-Indazol-5-ol is noted as a potential Rho kinase inhibitor and a precursor for the discovery of mitotic kinase TTK inhibitors, the majority of research focuses on its derivatives. These derivatives have shown remarkable efficacy in modulating key signaling pathways implicated in oncology, inflammation, and neuroscience.

Key Biological Targets and Mechanisms of Action

The versatility of the 1H-indazol-5-ol scaffold is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. The primary mechanisms of action can be broadly categorized into enzyme inhibition (particularly protein kinases) and receptor modulation.

Protein Kinase Inhibition

The indazole core is a prominent feature in numerous potent and selective protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.

-

Tyrosine Threonine Kinase (TTK): Derivatives of 1H-Indazol-5-ol have been investigated as inhibitors of TTK (also known as Mps1), a key regulator of the spindle assembly checkpoint. Inhibition of TTK leads to mitotic errors and subsequent cell death in cancer cells.

-

p38 MAP Kinase: The indazole scaffold is also a key component of inhibitors targeting p38 mitogen-activated protein (MAP) kinase, a central mediator of the inflammatory response.

-

Other Kinases: Various other kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR), have been successfully targeted with indazole-based inhibitors.

G-Protein Coupled Receptor (GPCR) Modulation

Derivatives of the closely related 1H-indazol-6-ol have been developed as potent agonists for serotonin (B10506) receptors, specifically the 5-HT2 receptor family. These receptors are involved in a multitude of physiological processes, and their modulation has therapeutic potential in several neurological disorders.

Quantitative Data for 1H-Indazol-5-ol Derivatives

The following tables summarize the quantitative biological data for representative derivatives of the indazole scaffold. It is important to note that these data are for derivatives and not for 1H-Indazol-5-ol itself.

Table 1: Kinase Inhibitory Activity of Indazole Derivatives

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| (Sulfamoylphenyl)indazolyl acetamides | TTK | Single-digit nM | |

| 3-Substituted 1H-indazoles | IDO1 | 720 - 770 | |

| 1H-Indazole derivatives | FGFR1-3 | 800 - 90,000 | |

| 1H-Indazole analogues | EGFR (L858R/T790M) | 70 | |

| 1H-Indazole amide derivatives | ERK1/2 | 9.3 - 25.8 |

Table 2: GPCR Agonist Activity of Indazole Derivatives

| Compound | Target Receptor | EC50 (nM) | Emax (%) | Reference |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 | 42.7 | 89 | N/A |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of indazole derivatives. These protocols can be adapted for the evaluation of new compounds based on the 1H-Indazol-5-ol scaffold.

Biochemical Kinase Inhibition Assay (e.g., for TTK)

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human TTK enzyme

-

Suitable kinase substrate (e.g., a generic peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compound (1H-Indazol-5-ol derivative) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is constant and typically ≤ 1%.

-

Kinase Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the TTK enzyme and substrate in kinase assay buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer.

-

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Normalize the data to the vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Kinase Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.

Materials:

-

Cancer cell line known to have active signaling through the target kinase pathway (e.g., a cell line with high TTK expression).

-

Cell culture medium and supplements.

-

Test compound (1H-Indazol-5-ol derivative).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (total and phosphorylated forms of the kinase substrate).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 2-24 hours).

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well and incubate on ice to lyse the cells.

-

Scrape the cells and collect the lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated substrate.

-

Normalize the data to a loading control (e.g., total protein of the substrate or a housekeeping protein like GAPDH).

-

Determine the concentration-dependent inhibition of substrate phosphorylation.

-

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by derivatives of the 1H-Indazol-5-ol scaffold.

TTK Signaling Pathway in Mitosis

p38 MAPK Signaling Pathway

Experimental Workflow for Kinase Inhibition Assay

Conclusion

1H-Indazol-5-ol is a highly valuable scaffold in medicinal chemistry, serving as a foundational building block for the development of a wide range of biologically active compounds. While the direct mechanism of action of 1H-Indazol-5-ol is not well-defined, its derivatives have demonstrated significant potential as potent and selective inhibitors of protein kinases and modulators of GPCRs. The information and protocols provided in this technical guide offer a comprehensive resource for researchers and drug development professionals working with this important pharmacophore, facilitating the discovery of novel therapeutics for a variety of diseases. Further investigation into the direct biological effects of 1H-Indazol-5-ol may yet reveal intrinsic activities that could be therapeutically relevant.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of indazole-based compounds in research

An In-depth Technical Guide to the Discovery and History of Indazole-Based Compounds

Introduction

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1][2] Its structural and electronic characteristics have established it as a critical component in the development of numerous therapeutic agents.[1] While rarely found in nature, synthetic derivatives of indazole demonstrate a wide spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, antibacterial, and anti-HIV properties.[3][4] This technical guide offers a comprehensive exploration of the discovery and historical evolution of indazole compounds, details pivotal synthetic methodologies with experimental protocols, presents quantitative data for comparative analysis, and visualizes the crucial role of indazoles in modulating key signaling pathways.

Discovery and Historical Milestones

The story of indazole began in the late 19th century with the foundational work of German chemist Emil Fischer. In 1883, Fischer was the first to synthesize and characterize a derivative of this novel heterocyclic system. His initial synthesis involved the thermal cyclization of o-hydrazino cinnamic acid, a landmark discovery that established the field of indazole chemistry.

Following Fischer's pioneering work, other significant contributions broadened the synthetic accessibility and understanding of the indazole core. The Jacobson indazole synthesis, for instance, offered an alternative route via the nitrosation of N-acetyl derivatives of 2-alkylanilines. These early methods were crucial in laying the groundwork for the synthesis of a diverse array of indazole derivatives.

For many years, the indazole nucleus was primarily of academic interest. However, the 20th century saw a surge in research as the broad pharmacological potential of these compounds was uncovered. The discovery of the anti-inflammatory properties of compounds like benzydamine, marketed as early as 1966, marked a significant turning point. Subsequently, the indazole scaffold was identified as a key pharmacophore in various drug classes, including the antiemetic granisetron (B54018) (a 5-HT3 receptor antagonist) and a new generation of protein kinase inhibitors for cancer therapy, such as pazopanib (B1684535) and axitinib.

Naturally occurring indazoles are exceedingly rare. To date, only a few alkaloids, namely nigellicine, nigeglanine, and nigellidine, have been isolated from plant sources like Nigella sativa (black cumin) and Nigella glandulifera.

Key Synthetic Methodologies

The synthesis of the indazole core has evolved dramatically since its discovery. This section details the experimental protocols for a key historical method and a generalized modern approach.

Classical Method: The Fischer Indazole Synthesis

This method remains a fundamental approach for constructing the indazole ring system.

Experimental Protocol:

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 ml of concentrated hydrochloric acid (specific gravity 1.18).

-

Reflux: Heat the mixture to reflux for approximately 30 minutes. The solid starting material will dissolve, resulting in a pale yellow solution.

-

Neutralization & Cyclization: Cool the solution to 60-70°C and cautiously add a solution of 17.5 g (0.25 mole) of sodium nitrite (B80452) in 50 ml of water over 2-3 minutes with stirring. The diazonium salt will precipitate. Continue stirring for 5-10 minutes, during which the solid will redissolve.

-

Reduction: Add a solution of 55 g (0.22 mole) of sodium sulfite (B76179) in 150 ml of water. This reduces the diazonium salt.

-

Isolation: Cool the mixture in an ice bath. The indazole product will precipitate. Collect the solid by filtration, wash with cold water, and air dry.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like water or ethanol.

Caption: Reaction scheme for the Fischer Indazole Synthesis.

Modern Method: Palladium-Catalyzed Cross-Coupling

Modern syntheses often rely on metal-catalyzed reactions, which offer greater efficiency and substrate scope. Palladium-catalyzed cross-coupling reactions are widely used to form the crucial C-N bond to construct the indazole ring.

Generalized Experimental Protocol:

-

Reactants: A suitably substituted o-halobenzaldehyde or o-haloketone (e.g., 2-bromobenzaldehyde) and a hydrazine (B178648) derivative (e.g., benzophenone (B1666685) hydrazone).

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., 1,1'-bis(diphenylphosphino)ferrocene - dppf).

-

Base and Solvent: A base such as sodium tert-butoxide (NaOtBu) is used in an inert solvent like toluene (B28343) or dioxane.

-

Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until completion, monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cyclization: The resulting hydrazone intermediate is then cyclized, often in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH), to yield the 1H-indazole product.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The final compound is purified using column chromatography.

Caption: Generalized workflow for modern indazole synthesis.

Quantitative Data and Structure-Activity Relationships

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for various therapeutic targets.

Synthesis Yields

The efficiency of different synthetic methods varies based on substrates and conditions.

| Synthesis Method | Starting Materials | Product | Reported Yield (%) |

| Fischer Synthesis | o-Hydrazinobenzoic Acid | Indazole | Variable, often moderate |

| Jacobson Synthesis | N-acetyl-2-alkylaniline | Substituted Indazole | Good |

| Cu(OAc)₂-mediated cyclization | o-Aminobenzonitriles | 1H-Indazoles | Good to Excellent |

| PIFA-mediated C-H amination | Arylhydrazones | 1H-Indazoles | Good |

| Pd-catalyzed Cross-Coupling | 2-Bromobenzaldehyde, Hydrazone | 1H-Indazole | Good to High |

Table 1: Comparison of reported yields for various indazole synthesis methods.

Biological Activity of Indazole Derivatives

Indazoles are particularly prominent as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer.

| Compound | Target Kinase(s) | IC₅₀ Value | Disease Area |

| Pazopanib (Votrient®) | VEGFR, PDGFR, c-Kit | VEGFR-2: 30 nM | Renal Cell Carcinoma |

| Axitinib (Inlyta®) | VEGFR1, VEGFR2, VEGFR3 | VEGFR-2: 0.2 nM | Renal Cell Carcinoma |

| Niraparib (Zejula®) | PARP-1, PARP-2 | PARP-1: 3.8 nM | Ovarian Cancer |

| Compound 109 | EGFR, EGFR T790M | 8.3 nM, 5.3 nM | Cancer (Preclinical) |

| Compound 2f | (Antiproliferative) | 0.23–1.15 µM | Cancer (Preclinical) |

| FGFR Inhibitor Series | FGFR1-3 | 0.8–90 µM | Cancer (Preclinical) |

Table 2: In vitro potency of selected indazole-based kinase and PARP inhibitors.

Role in Signaling Pathways

Indazole-based drugs frequently target key nodes in cellular signaling pathways that control cell growth, proliferation, and survival. A primary example is the inhibition of Receptor Tyrosine Kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth.

Pazopanib and Axitinib are multi-kinase inhibitors that block the ATP-binding site of VEGFR, thereby inhibiting the downstream signaling cascade. This prevents tumor neovascularization and slows cancer progression.

Caption: Simplified VEGFR signaling and indazole inhibition.

Conclusion and Future Directions

From its initial synthesis by Emil Fischer over a century ago, the indazole scaffold has evolved from a chemical curiosity to a cornerstone of modern medicinal chemistry. Its structural versatility and wide range of biological activities have led to the development of important drugs for treating cancer and managing the side effects of chemotherapy. Current research continues to explore new applications for indazole derivatives, targeting a diverse array of diseases, including neurodegenerative disorders, infectious diseases, and metabolic syndromes. The development of novel, more efficient, and environmentally benign synthetic methodologies remains a key focus, ensuring that the rich history of the indazole core will continue to expand with new discoveries and therapeutic breakthroughs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1H-Indazol-5-ol characterization.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 1H-Indazol-5-ol. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for confirming the structure, purity, and identity of this important heterocyclic compound, which serves as a valuable building block in medicinal chemistry and drug discovery.

Spectroscopic Data Summary

The structural confirmation of 1H-Indazol-5-ol is achieved through a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Data for 1H-Indazol-5-ol

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 12.8 (br s) | Broad Singlet | - | N1-H |

| 9.15 (s) | Singlet | - | O5-H |

| 7.84 (s) | Singlet | - | H-3 |

| 7.34 (d) | Doublet | 8.8 | H-7 |

| 6.96 (d) | Doublet | 2.2 | H-4 |

| 6.88 (dd) | Doublet of Doublets | 8.8, 2.2 | H-6 |

Solvent: DMSO-d₆[1]

Table 2: ¹³C NMR Data for 1H-Indazol-5-ol

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-5 |

| ~141 | C-7a |

| ~135 | C-3 |

| ~122 | C-3a |

| ~121 | C-7 |

| ~113 | C-6 |

| ~101 | C-4 |

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of 1H-Indazol-5-ol is expected to show characteristic absorption bands for the O-H, N-H, C-H, and aromatic C=C bonds.

Table 3: Characteristic IR Absorption Bands for 1H-Indazol-5-ol

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3150 (broad) | N-H stretch | Indazole N-H |

| 3000-3100 | C-H stretch | Aromatic C-H |

| 1620-1640 | C=C stretch | Aromatic ring |

| 1450-1580 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Phenolic C-O |

Note: These are characteristic ranges for the specified functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1H-Indazol-5-ol (C₇H₆N₂O), the expected exact mass is 134.0480 Da.[2]

Table 4: Mass Spectrometry Data for 1H-Indazol-5-ol

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular Ion) |

| 106 | [M - N₂]⁺ |

| 78 | [M - N₂ - CO]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the known fragmentation of the indazole core and the presence of a hydroxyl group.

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of 1H-Indazol-5-ol are provided below.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of 1H-Indazol-5-ol is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to obtain singlets for each unique carbon atom.

-

-

Data Processing: The raw data is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid 1H-Indazol-5-ol is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Visualization of Experimental Workflow

The general workflow for the spectroscopic characterization of a synthesized compound like 1H-Indazol-5-ol is depicted in the following diagram.

Caption: General workflow for the synthesis and spectroscopic characterization of 1H-Indazol-5-ol.

References

Navigating the Procurement and Application of 1H-Indazol-5-ol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, 1H-Indazol-5-ol stands as a versatile chemical intermediate with significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of its commercial availability, procurement strategies, and key experimental applications, including detailed protocols and an exploration of the signaling pathways it modulates.

Commercial Availability and Procurement

1H-Indazol-5-ol (CAS No. 15579-15-4) is readily available from a range of commercial suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, with purity levels typically exceeding 97%. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to confirm the identity and purity of the purchased material.

Below is a summary of representative commercial data for 1H-Indazol-5-ol:

| Supplier Category | Purity Levels | Price Range (per gram) | Common Lead Times |

| Major Chemical Suppliers | >98% | $50 - $150 | 1-3 business days |

| Specialized Fine Chemical Providers | >99% (upon request) | $100 - $250 | 3-7 business days |

| Bulk and Custom Synthesis | As per specification | Varies significantly | 2-8 weeks |

Physicochemical Properties

A clear understanding of the physicochemical properties of 1H-Indazol-5-ol is essential for its proper handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₇H₆N₂O |

| Molecular Weight | 134.14 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 185-190 °C |

| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |

| Storage | Store at 2-8°C, protected from light and moisture |

Synthesis of 1H-Indazol-5-ol

For laboratories requiring custom synthesis or larger quantities, 1H-Indazol-5-ol can be prepared from commercially available starting materials. A common synthetic route involves the demethylation of 5-methoxy-1H-indazole.

Experimental Protocol: Synthesis from 5-Methoxy-1H-indazole

Materials:

-

5-methoxy-1H-indazole

-

Boron tribromide (BBr₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve 5-methoxy-1H-indazole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of BBr₃ in DCM dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol at 0°C.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 1H-Indazol-5-ol as a solid.

Experimental Applications and Signaling Pathways

1H-Indazol-5-ol and its derivatives have been investigated for their roles in modulating several key signaling pathways implicated in various diseases. Below are detailed experimental protocols to assess these activities.

Estrogen Receptor (ER) Modulation

Indazole-based compounds have been identified as selective estrogen receptor β (ERβ) agonists.[1][2] Their ability to bind to and activate ERs can be assessed using competitive binding assays.

Principle: This assay measures the ability of a test compound (e.g., 1H-Indazol-5-ol derivative) to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.

Materials:

-

Purified recombinant human ERα or ERβ

-

[³H]-Estradiol

-

Test compound (1H-Indazol-5-ol derivative)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, incubate the estrogen receptor with a fixed concentration of [³H]-Estradiol in the presence of varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium.

-

Separate the bound from free radioligand using a suitable method (e.g., dextran-coated charcoal or filtration).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Plot the percentage of bound [³H]-Estradiol against the logarithm of the test compound concentration to determine the IC₅₀ value.

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Derivatives of 1H-indazole have been explored as inhibitors of PRMT5, an enzyme implicated in various cancers. The inhibitory activity can be determined through enzymatic assays.

Principle: This assay measures the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a histone substrate by PRMT5. Inhibition of this activity by a test compound is quantified.

Materials:

-

Recombinant human PRMT5/MEP50 complex

-

Histone H4 peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

Test compound (1H-Indazol-5-ol derivative)

-

Assay buffer

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the PRMT5/MEP50 enzyme, histone H4 peptide substrate, and the test compound.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction (e.g., by adding trichloroacetic acid).

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated [³H]-SAM.

-

Measure the radioactivity incorporated into the histone peptide using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Serotonin (B10506) 5-HT2 Receptor Agonism

Certain indazole analogs act as potent agonists of the serotonin 5-HT2 receptors, which are G-protein coupled receptors involved in a variety of physiological processes. Their activity can be assessed by measuring downstream signaling events, such as calcium mobilization.

Principle: Activation of the 5-HT2A receptor, a Gq-coupled GPCR, leads to an increase in intracellular calcium concentration. This change can be measured using a calcium-sensitive fluorescent dye.

Materials:

-

A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Test compound (1H-Indazol-5-ol derivative)

-

Reference agonist (e.g., Serotonin)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

A fluorescence plate reader with an injection system

Procedure:

-

Plate the 5-HT2A expressing cells in a multi-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound and the reference agonist.

-

Use the fluorescence plate reader to measure the baseline fluorescence.

-

Inject the test compound or reference agonist into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC₅₀ value.

Aryl Hydrocarbon Receptor (AHR) Agonism

Indazole derivatives have also been identified as agonists of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in xenobiotic metabolism and immune responses. A common method to assess AHR activation is through a reporter gene assay.

Principle: This assay utilizes a cell line containing a reporter gene (e.g., luciferase) under the control of an AHR-responsive promoter. Activation of AHR by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A cell line stably transfected with an AHR-responsive reporter construct (e.g., HepG2-XRE-luciferase)

-

Test compound (1H-Indazol-5-ol derivative)

-

Reference agonist (e.g., TCDD)

-

Cell culture medium

-

Luciferase assay reagent

-

A luminometer

Procedure:

-

Plate the reporter cells in a multi-well plate and allow them to attach.

-

Treat the cells with serial dilutions of the test compound or reference agonist.

-

Incubate for a period sufficient to allow for gene expression (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence signal against the logarithm of the compound concentration to determine the EC₅₀ value.

This technical guide provides a foundational understanding of the procurement and experimental utilization of 1H-Indazol-5-ol for professionals in the field of drug discovery and development. The provided protocols and pathway diagrams serve as a starting point for further investigation into the therapeutic potential of this versatile chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Use of 1H-Indazol-5-ol in Kinase Inhibitor Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prominent targets for therapeutic intervention. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry, forming the core of many potent and selective kinase inhibitors.[1][2] 1H-Indazol-5-ol is a key representative of this class of compounds. These application notes provide detailed protocols for evaluating the inhibitory potential of 1H-Indazol-5-ol against target kinases using both biochemical and cell-based assays.

Data Presentation: Inhibitory Activity of Representative Indazole-Based Kinase Inhibitors

While specific IC50 values for 1H-Indazol-5-ol are not widely available in public literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several structurally related indazole derivatives against various kinases. This data serves as a reference for the potential potency and selectivity of this compound class.

| Compound/Derivative | Target Kinase(s) | IC50/Ki Value | Reference |

| Axitinib | PLK4 | Ki = 4.2 nM | [3] |

| Indazole-based C05 | PLK4 | < 0.1 nM | [4] |

| Indazole-based K22 | PLK4 | 0.1 nM | |

| Indazole-pyrimidine based | Pim-1 | 34.5 µM | |

| 3-(pyrazin-2-yl)-1H-indazole derivative | Pim-1, Pim-2, Pim-3 | 3-11 nM | |

| A-443654 | Akt1 | Ki = 160 pM | |

| GDC-0941 | PI3Kα | IC50 = 3 nM | |

| Indazole-substituted morpholino-triazine | PI3K | 0.06 µM |

Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a method to determine the direct inhibitory effect of 1H-Indazol-5-ol on the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

1H-Indazol-5-ol

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 96-well or 384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 1H-Indazol-5-ol in 100% DMSO.

-

Create a serial dilution of the stock solution in DMSO.

-

Further dilute the compound in Kinase Reaction Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted compound solution to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the kinase and its substrate in Kinase Reaction Buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Subtract the background luminescence (no kinase control) from all experimental wells.

-

Normalize the data to the vehicle control (DMSO only) to determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of 1H-Indazol-5-ol on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116, A549)

-

Complete cell culture medium

-

1H-Indazol-5-ol

-

Doxorubicin (B1662922) (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear, flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1H-Indazol-5-ol and doxorubicin in complete medium.

-

Add the compound dilutions to the wells, including a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50/IC50 value.

-

Signaling Pathway

Indazole derivatives are known to target various kinases involved in cell proliferation and survival. One such critical regulator is Polo-like kinase 4 (PLK4), which plays a central role in centriole duplication. Inhibition of PLK4 can lead to defects in centrosome number, mitotic errors, and ultimately, cell death, making it an attractive target for cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1H-Indazol-5-ol in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Indazol-5-ol is a heterocyclic organic compound belonging to the indazole family. The indazole scaffold is a prominent feature in many biologically active molecules and approved pharmaceuticals, particularly in the field of oncology.[1][2] While extensive research has been conducted on various indazole derivatives, direct studies on 1H-Indazol-5-ol in cell culture are not as prevalent. However, its structural similarity to other active indazole compounds suggests its potential as a subject of investigation in cell-based assays. It is also recognized as a key intermediate in the synthesis of more complex molecules, including kinase inhibitors.[2][3]

These application notes provide a generalized experimental framework for researchers interested in investigating the effects of 1H-Indazol-5-ol in a cell culture setting. The protocols are based on established methodologies for structurally related indazole derivatives and may require optimization for specific cell lines and experimental conditions.

Potential Mechanisms of Action

Derivatives of the indazole scaffold have been shown to exert their cellular effects through various mechanisms, including the inhibition of protein kinases and modulation of signaling pathways involved in cell proliferation, survival, and inflammation.[1] Potential, yet unconfirmed, signaling pathways that could be influenced by 1H-Indazol-5-ol, based on the activity of its derivatives, include the IRAK4 and p38 MAP kinase pathways.

IRAK4 Signaling Pathway

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling cascades, which play a significant role in innate immunity and inflammation. Dysregulation of this pathway has been linked to certain cancers.

Caption: Hypothetical inhibition of the IRAK4 signaling pathway by 1H-Indazol-5-ol.

p38 MAP Kinase Signaling Pathway

The p38 mitogen-activated protein (MAP) kinase pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate the expression of pro-inflammatory genes.

Caption: Hypothetical inhibition of the p38 MAPK signaling pathway by 1H-Indazol-5-ol.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of 1H-Indazol-5-ol in cell culture.

General Experimental Workflow

A typical workflow for evaluating the in vitro effects of a test compound like 1H-Indazol-5-ol is outlined below.

Caption: A generalized workflow for the in vitro evaluation of 1H-Indazol-5-ol.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or anti-proliferative effects of 1H-Indazol-5-ol.

Materials:

-

Selected cancer cell lines (e.g., HCT116, A549, K562, HepG2)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

1H-Indazol-5-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Preparation: Prepare a stock solution of 1H-Indazol-5-ol in DMSO. Further dilute with culture medium to achieve the desired final concentrations.

-

Treatment: Replace the medium in the wells with medium containing various concentrations of 1H-Indazol-5-ol. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis

This protocol is used to determine if 1H-Indazol-5-ol induces cell cycle arrest.